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Compound of Interest

Compound Name: Fmoc-His(Fmoc)-OH

Cat. No.: B613345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-

L-histidine (Fmoc-His(Fmoc)-OH), a specialized amino acid derivative for solid-phase peptide

synthesis (SPPS). This document details its chemical properties, applications, and

experimental considerations, offering a valuable resource for researchers engaged in the

synthesis of histidine-containing peptides.

Core Compound Specifications
Quantitative data for Fmoc-His(Fmoc)-OH is summarized in the table below, providing key

physicochemical properties for experimental design and execution.

Property Value Reference

CAS Number 98929-98-7 [1]

Molecular Weight 599.63 g/mol [1]

Molecular Formula C₃₆H₂₉N₃O₆ [1]
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The synthesis of peptides containing histidine presents a significant challenge due to the high

propensity of this amino acid to undergo racemization during the coupling step. This loss of

stereochemical integrity at the α-carbon is primarily attributed to the basicity of the lone pair of

electrons on the π-nitrogen of the imidazole ring, which can abstract the α-proton of the

activated amino acid. To circumvent this, protection of the imidazole side chain is crucial for

successful and high-fidelity peptide synthesis.

While various protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and t-

butyloxymethyl (Bum) are commonly employed for the histidine side chain, the use of the Fmoc

group for this purpose offers a unique strategic advantage in specific synthetic contexts.

Application of Fmoc-His(Fmoc)-OH in Solid-Phase
Peptide Synthesis
Fmoc-His(Fmoc)-OH is distinguished by the use of the base-labile Fmoc group to protect both

the α-amino group and the τ-nitrogen of the imidazole ring. A key characteristic of this

derivative is that the side-chain Fmoc group is cleaved simultaneously with the N-terminal

Fmoc group during the standard deprotection step with piperidine in DMF.[2] This feature

makes Fmoc-His(Fmoc)-OH particularly well-suited for the synthesis of short peptides or for

the incorporation of a histidine residue near the N-terminus of a longer peptide sequence.[2] In

these scenarios, the temporary protection of the imidazole ring during the initial coupling steps

is sufficient, and its removal in subsequent cycles does not pose a synthetic challenge.

The general workflow for incorporating an amino acid using Fmoc chemistry in SPPS is a

cyclical process. The logical relationship of these steps is depicted in the following diagram.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
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The following are generalized protocols for the key steps in SPPS involving the use of an

Fmoc-protected amino acid like Fmoc-His(Fmoc)-OH. Researchers should optimize these

protocols based on the specific peptide sequence, resin, and available instrumentation.

Fmoc Deprotection
This procedure removes the N-terminal Fmoc protecting group, exposing a free amine for the

subsequent coupling reaction.

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Final Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution.

Agitate for an additional 15-20 minutes.

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically

5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

The deprotection of the Fmoc group follows a β-elimination mechanism, which is initiated by a

base, typically a secondary amine like piperidine.
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Caption: Mechanism of Fmoc group removal by piperidine.

Amino Acid Coupling
This procedure forms the peptide bond between the free amine on the resin-bound peptide and

the incoming Fmoc-His(Fmoc)-OH.
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Activation: In a separate vessel, dissolve Fmoc-His(Fmoc)-OH (typically 3-5 equivalents

relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or

DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize

the solution. Allow the mixture to pre-activate for a few minutes.

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the mixture at room temperature for 1-2 hours.

Monitoring: The completion of the coupling reaction can be monitored using a qualitative

method such as the Kaiser test, which detects free primary amines. A negative result (yellow

beads) indicates a complete reaction.

Washing: After a complete coupling, drain the reaction solution and wash the resin

thoroughly with DMF to remove excess reagents and byproducts.

Final Peptide Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support,

and all remaining side-chain protecting groups are removed. As the imidazole Fmoc group of

the histidine introduced with Fmoc-His(Fmoc)-OH would have been removed during the

synthesis cycles, only the protecting groups of other amino acids need to be considered at this

stage.

A common cleavage cocktail for standard Fmoc-SPPS is a mixture of trifluoroacetic acid (TFA),

water, and a scavenger such as triisopropylsilane (TIS). A typical formulation is TFA/TIS/H₂O

(95:2.5:2.5). The peptide-resin is treated with this cocktail for 2-4 hours, after which the resin is

filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether. The

precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Conclusion
Fmoc-His(Fmoc)-OH is a valuable reagent for specific applications in solid-phase peptide

synthesis, particularly for short peptides or for introducing histidine near the N-terminus. Its use

relies on the simultaneous deprotection of both the Nα- and Nτ-Fmoc groups with each

piperidine treatment. A thorough understanding of the principles of Fmoc chemistry, including

the mechanisms of deprotection and the challenges associated with histidine incorporation, is
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essential for its successful application in the synthesis of complex and biologically relevant

peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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